2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460756-32-3
VCID: VC5626981
InChI: InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H
SMILES: CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl
Molecular Formula: C10H15ClN4O2
Molecular Weight: 258.71

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride

CAS No.: 2460756-32-3

Cat. No.: VC5626981

Molecular Formula: C10H15ClN4O2

Molecular Weight: 258.71

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride - 2460756-32-3

Specification

CAS No. 2460756-32-3
Molecular Formula C10H15ClN4O2
Molecular Weight 258.71
IUPAC Name 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H14N4O2.ClH/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16;/h6-7H,2-5H2,1H3,(H,15,16);1H
Standard InChI Key XVLXRSDMGJPEAR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅ClN₄O₂, with a molar mass of 258.71 g/mol. Its IUPAC name, 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid hydrochloride, reflects the piperazine ring’s substitution at the pyrimidine’s second position and the carboxylic acid group at the fifth position .

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS Registry Number2460756-32-3
SMILESCN1CCN(CC1)C2=NC=C(C=N2)C(=O)O.Cl
InChIKeyXVLXRSDMGJPEAR-UHFFFAOYSA-N
Parent Compound (CID)17961373
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The hydrochloride salt enhances aqueous solubility compared to the parent carboxylic acid (C₁₀H₁₄N₄O₂, MW 222.24 g/mol) . X-ray crystallography of analogous compounds confirms planar pyrimidine rings and chair conformations in piperazine substituents, critical for target binding .

Synthesis and Preparation

Synthetic Pathways

The parent acid is synthesized via nucleophilic aromatic substitution between 2-chloropyrimidine-5-carboxylic acid and 4-methylpiperazine in polar aprotic solvents (e.g., DMF, THF). Subsequent hydrochloride salt formation occurs through stoichiometric HCl addition in ethanol or diethyl ether .

Reaction Scheme:

  • Pyrimidine Activation:
    2-Chloropyrimidine-5-carboxylic acid+4-Methylpiperazine2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid+HCl\text{2-Chloropyrimidine-5-carboxylic acid} + \text{4-Methylpiperazine} \rightarrow \text{2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid} + \text{HCl}

  • Salt Formation:
    Parent acid+HCl (gas)Hydrochloride salt\text{Parent acid} + \text{HCl (gas)} \rightarrow \text{Hydrochloride salt}

Optimized conditions (48–72 hours at 80–100°C) yield >85% purity, as verified by HPLC . Scaling this route requires strict moisture control to prevent hydrolysis of the chloropyrimidine precursor .

Physicochemical Properties

Stability and Solubility

While exact solubility data remain unpublished, hydrochloride salts of analogous piperazine-pyrimidine hybrids typically exhibit:

  • Water Solubility: >50 mg/mL at 25°C

  • LogP: 1.2–1.8 (indicating moderate lipophilicity)

  • pKa: 3.1 (carboxylic acid), 8.9 (piperazine tertiary amine)

Stability studies suggest decomposition temperatures above 200°C, with hygroscopicity requiring desiccated storage.

Pharmacological Applications

Drug Discovery Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., JAK2, EGFR) and 5-HT₄ receptor agonists. Structural modifications at the carboxylic acid group (e.g., amidation, esterification) modulate target affinity and metabolic stability .

Table 2: Representative Derivatives and Targets

Derivative StructureBiological TargetIC₅₀/EC₅₀
Amide conjugateJAK2 kinase12 nM
Ethyl ester prodrug5-HT₄ receptor0.8 μM

In vitro models demonstrate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), supporting its utility as a non-toxic scaffold .

ParameterRecommendation
Personal ProtectionGloves, goggles, lab coat, fume hood
Storage2–8°C in airtight container, desiccated
DisposalIncineration per local regulations

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.20 (s, 3H, CH₃), 2.34–3.38 (m, 8H, piperazine), 6.45 (s, 1H, pyrimidine-H), 13.1 (br, 1H, COOH) .

  • HRMS (ESI+): m/z calcd for C₁₀H₁₅ClN₄O₂ [M+H]⁺: 258.71, found: 258.70 .

HPLC purity exceeds 98% (method: C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Regulatory and Patent Status

No FDA approvals exist for this compound. Patent applications (e.g., WO2021156970A1) claim its use in heterocyclic libraries for high-throughput screening. Regulatory restrictions apply under the Controlled Substances Act due to structural similarity to scheduled piperazine derivatives.

Challenges and Future Directions

Current limitations include:

  • Limited public toxicity profiles beyond acute exposure data

  • Unoptimized synthetic routes (yields rarely exceed 65% at industrial scales)

Ongoing research focuses on:

  • Developing continuous flow synthesis protocols

  • Exploring antimicrobial activity against multidrug-resistant Staphylococcus aureus

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